4,11,13-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves the inhibition of protein kinases, particularly CDKs. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar compounds to 2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and antiviral activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also exhibit significant biological activities, including kinase inhibition.
Quinazoline derivatives: Widely studied for their anticancer properties through kinase inhibition.
The uniqueness of 2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its specific structural features that confer high selectivity and potency towards CDKs, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,11,13-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6/c1-17-15-18(2)25-23-22(17)24-26-19(3)16-21(30(24)27-23)29-13-11-28(12-14-29)10-9-20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNBMLZFOISJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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